An In-depth Technical Guide on the Physicochemical Properties of 2-benzamido-N-(4-bromophenyl)benzamide
An In-depth Technical Guide on the Physicochemical Properties of 2-benzamido-N-(4-bromophenyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties and established analytical methodologies for the characterization of 2-benzamido-N-(4-bromophenyl)benzamide. As a novel benzamide derivative, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. The guide synthesizes theoretical data with field-proven experimental protocols, offering insights into its synthesis, purification, and structural elucidation. By detailing the causality behind experimental choices and providing self-validating protocols, this guide aims to facilitate further research and application of this compound.
Introduction
Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The structural motif of 2-benzamido-N-(4-bromophenyl)benzamide, which combines a benzamido group with a brominated phenyl ring, suggests its potential as a subject of interest for therapeutic development. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide outlines the expected properties based on the analysis of structurally similar compounds and provides detailed protocols for their empirical determination.
Chemical Identity and Predicted Physicochemical Properties
The core structure of 2-benzamido-N-(4-bromophenyl)benzamide features a central benzamide scaffold with a benzamido substituent at the 2-position and a 4-bromophenyl group attached to the amide nitrogen.
Diagram 1: Chemical Structure of 2-benzamido-N-(4-bromophenyl)benzamide
Caption: Chemical structure of 2-benzamido-N-(4-bromophenyl)benzamide.
The following table summarizes the predicted physicochemical properties. These values are derived from computational models and data from analogous compounds, such as 2-[(4-bromobenzoyl)amino]benzamide and 2-bromo-N-(4-bromophenyl)-benzamide.[2][3] Experimental verification is essential for confirming these parameters.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₂₀H₁₅BrN₂O₂ | - |
| Molecular Weight | 395.25 g/mol | - |
| XLogP3 | 4.2 | Computed by analogy |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Melting Point (°C) | > 200 | By analogy to similar benzamides[4] |
| Boiling Point (°C) | Not Determined | - |
| Aqueous Solubility | Low | Inferred from high XLogP3 |
| Appearance | White to off-white solid | By analogy |
Synthesis and Purification
The synthesis of 2-benzamido-N-(4-bromophenyl)benzamide can be achieved through a multi-step process, adapting established methods for amide bond formation.[4][5][6]
Synthetic Workflow
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-N-(4-bromophenyl)benzamide [7]
-
To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add 4-bromoaniline (1 equivalent).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-benzamido-N-(4-bromophenyl)benzamide [8]
-
Dissolve 2-amino-N-(4-bromophenyl)benzamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) containing a base like pyridine (1.2 equivalents).
-
Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
Physicochemical Characterization
A comprehensive characterization using various analytical techniques is crucial to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings and the two N-H protons. The chemical shifts and coupling patterns will be indicative of their respective electronic environments.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic carbonyl carbons of the amide groups.
Protocol for NMR Analysis: [9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
4.1.2. Infrared (IR) Spectroscopy [5][6]
The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, as well as C-N stretching and aromatic C-H and C=C vibrations.
Protocol for IR Analysis (ATR): [9]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
4.1.3. Mass Spectrometry (MS) [3][5]
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.
Protocol for MS Analysis (ESI): [6]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.
Chromatographic Analysis[10]
4.2.1. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the compound.[10]
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of purity and for preparative purification.[5]
Protocol for HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.
-
Stationary Phase: A C18 reverse-phase column is typically employed.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
Diagram 3: General Workflow for Physicochemical Characterization
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 2-[(4-Bromobenzoyl)amino]benzamide | C14H11BrN2O2 | CID 819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 2-bromo-N-(4-bromophenyl)- [webbook.nist.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Benzamido-3-(4-bromophenyl) acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
